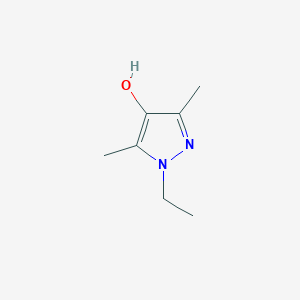
1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” is a chemical compound with the CAS Number: 1383747-15-6 . It has a molecular weight of 140.19 . The IUPAC name for this compound is 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol . The InChI code for this compound is 1S/C7H12N2O/c1-4-9-6(3)7(10)5(2)8-9/h10H,4H2,1-3H3 .
Synthesis Analysis
The synthesis of pyrazole compounds like “1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with ethyl and methyl groups at the 1 and 3,5 positions respectively .Physical And Chemical Properties Analysis
“1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” is a powder at room temperature .科学的研究の応用
Corrosion Inhibition
One application of pyrazole derivatives is in the field of corrosion inhibition. The bipyrazolic compounds, including derivatives of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, have been studied for their effectiveness in protecting steel against corrosion in hydrochloric acid solutions. These compounds act as cathodic-type inhibitors, adsorbing on the steel surface according to the Langmuir adsorption model. Their efficiency can reach up to 84% at certain concentrations, highlighting their potential as cost-effective and efficient corrosion inhibitors (Tebji, Hammouti, Oudda, Ramdani, & Benkadour, 2005).
Crystal Structure Analysis
Another research area focuses on the crystal structure analysis of pyrazole derivatives. Studies have been conducted to understand the structural configurations of these compounds, which can provide insights into their reactivity and interactions in various chemical environments. For example, the molecular structure of certain pyrazole derivatives has been analyzed, revealing their planarity and potential for forming dimers through hydrogen bonding. This information is crucial for designing materials with specific properties (Rodier, Belaissaoui, Morpain, & Laude, 1994).
Antitumor Activity
Pyrazole derivatives also exhibit potential in medicinal chemistry, particularly in antitumor activity. Compounds synthesized from 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol have been evaluated for their cytotoxic properties against tumor cell lines, showing promising results in inhibiting cell growth. This suggests their applicability in developing new chemotherapeutic agents (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).
Material Synthesis and Characterization
Furthermore, pyrazole derivatives are utilized in material synthesis, where their unique properties facilitate the development of novel materials. For instance, the synthesis and characterization of pyrazole-based compounds have led to the discovery of materials with potential applications in optoelectronics and catalysis. These studies involve detailed analyses of their molecular structures, electronic properties, and reactivity patterns, contributing to the advancement of materials science (Singh, Rawat, & Sahu, 2014).
Safety and Hazards
The safety information for “1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
1-ethyl-3,5-dimethylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-9-6(3)7(10)5(2)8-9/h10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCOMEHNHCWSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)
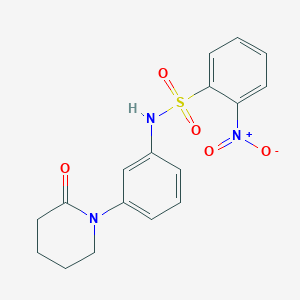
![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)
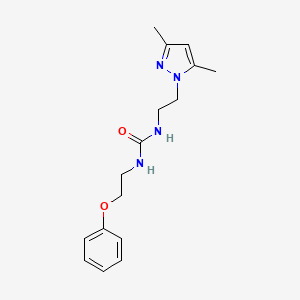

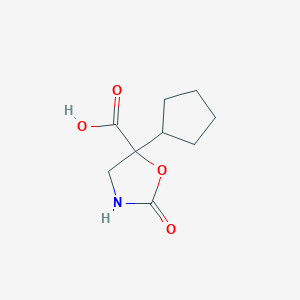
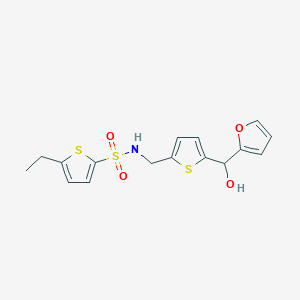
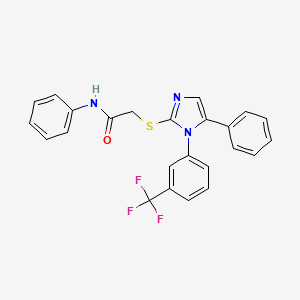

![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2941635.png)
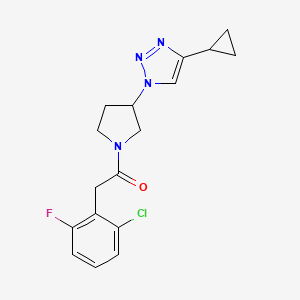
![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)